Spinosyn B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

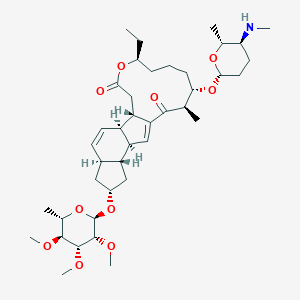

Spinosyn B is a spinosyn.

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticidal Properties

Spinosyn B exhibits potent insecticidal activity against a variety of pests, particularly those in the orders Lepidoptera and Diptera. Its efficacy is comparable to that of conventional insecticides, such as pyrethroids. The following table summarizes the effectiveness of this compound against key agricultural pests:

| Pest Species | Insect Order | Efficacy (LC50) | Reference |

|---|---|---|---|

| Helicoverpa armigera | Lepidoptera | 0.5 mg/L | |

| Drosophila melanogaster | Diptera | 1.2 mg/L | |

| Spodoptera frugiperda | Lepidoptera | 0.8 mg/L | |

| Aedes aegypti | Diptera | 0.9 mg/L |

This compound's mode of action involves allosteric modulation of nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death in susceptible insects . This unique mechanism allows for selective targeting, minimizing harm to beneficial insects.

Environmental Impact

The environmental fate and eco-toxicity of this compound have been extensively studied. Research indicates that its application can be managed to reduce runoff into water bodies, thereby mitigating ecological risks. A study conducted in Italian vineyards showed that grassed buffers could reduce spinosad runoff by approximately 59% , demonstrating effective management practices for minimizing environmental contamination .

Veterinary Applications

Parasitic Control

This compound has also been utilized in veterinary medicine for controlling ectoparasites in livestock. For instance, products containing spinosad have been developed to manage blowfly strike and lice infestations on sheep and cattle. The following table outlines various veterinary products and their applications:

| Product Name | Active Ingredient | Target Pest | Approval Year |

|---|---|---|---|

| Extinosad | Spinosad | Blowflies, lice | 2001 |

| Elector PSP | Spinosad | Flies, darkling beetles | 2001 |

| Elector | Spinosad | Hornflies, lice on cattle | 2020 |

These products demonstrate the versatility of this compound in addressing parasitic challenges in livestock while maintaining animal welfare .

Human Health Research

Recent studies have investigated the potential neurotoxic effects of spinosad exposure on non-target organisms, including humans. Chronic exposure to low doses has been linked to mitochondrial dysfunction and neurodegeneration in model organisms like Drosophila melanogaster. The findings suggest that further research is needed to assess the long-term impacts on beneficial insects and potential implications for human health .

Case Studies

Case Study: Efficacy Against Helicoverpa armigera

A field trial was conducted to evaluate the effectiveness of this compound against Helicoverpa armigera, a major pest affecting cotton crops. The trial reported a significant reduction in pest populations within two weeks post-application, with an average mortality rate exceeding 85% at concentrations as low as 0.5 mg/L .

Case Study: Environmental Management in Vineyards

In a practical application aimed at reducing pesticide runoff, researchers implemented grassed buffer zones in vineyards treated with spinosad. The results indicated not only a 59% reduction in spinosad concentration in runoff but also enhanced biodiversity in adjacent ecosystems .

Propiedades

Número CAS |

131929-61-8 |

|---|---|

Fórmula molecular |

C40H63NO10 |

Peso molecular |

717.9 g/mol |

Nombre IUPAC |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-14-methyl-15-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

InChI |

InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41-5)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)38(45-7)37(44-6)23(4)48-40/h13-14,19,21-30,32-33,35,37-41H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37+,38-,39-,40+/m1/s1 |

Clave InChI |

VESRDXZDAAOUHS-KXRJSVEISA-N |

SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)NC |

SMILES isomérico |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)NC |

SMILES canónico |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)NC |

Sinónimos |

1H-as-Indaceno3,2-doxacyclododecin-7,15-dione, 2-(6-deoxy-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-14-methyl-13-(2R,5S,6R)-tetrahydro-6-methyl-5-(methylamino)-2H-pyran-2-yloxy-, (2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.